molecular formula C14H17NO6 B6350233 5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326812-92-3

5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350233
CAS No.: 1326812-92-3
M. Wt: 295.29 g/mol
InChI Key: PFVNCSPMENPJIB-UHFFFAOYSA-N
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Description

5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a dihydro-1,2-oxazole ring and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde from 3,4,5-trimethoxybenzoic acid through a reduction reaction.

    Cyclization to Form the Dihydro-1,2-oxazole Ring: The intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the dihydro-1,2-oxazole ring.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Saturated oxazole derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to its ability to interact with biological macromolecules and disrupt cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in the design of molecules that can target specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it valuable for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid: Shares the trimethoxyphenyl group but lacks the oxazole ring.

    5-Methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Similar oxazole ring structure but without the trimethoxyphenyl group.

    1,2-Dihydro-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-5-carboxylic acid: Contains a triazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid lies in its combination of the trimethoxyphenyl group and the dihydro-1,2-oxazole ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-3-(3,4,5-trimethoxyphenyl)-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-14(13(16)17)7-9(15-21-14)8-5-10(18-2)12(20-4)11(6-8)19-3/h5-6H,7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVNCSPMENPJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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